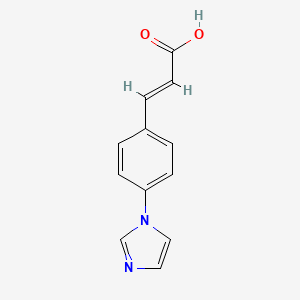

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4-imidazol-1-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPHRTMDCPLTTK-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(1H-imidazol-1-yl)benzaldehyde with acrylic acid under basic conditions, often using sodium hydroxide in methanol as the solvent . The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid has been investigated for its potential therapeutic properties. Notably, imidazole-containing compounds have shown efficacy against various pathogens. For instance, studies have indicated that imidazole derivatives can be effective against fungal infections such as those caused by Aspergillus fumigatus, which is significant in treating pulmonary diseases .

Anti-inflammatory and Antimicrobial Activities:

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities. The mechanism often involves the interaction of the imidazole ring with metal ions, influencing enzymatic activity and cellular processes. This property is particularly useful in developing new anti-inflammatory drugs and antimicrobial agents .

Biological Research

Ligand Development:

In biochemical assays, this compound is explored as a ligand for various molecular targets. Its ability to form hydrogen bonds and electrostatic interactions enhances its binding affinity to proteins, making it a candidate for drug design .

Molecular Docking Studies:

Molecular docking studies have been conducted to understand the interactions of this compound with biological macromolecules. For example, studies involving DNA gyrase have shown promising binding affinities, suggesting potential applications in antibiotic development targeting bacterial infections .

Material Science

Synthesis of Novel Materials:

The compound serves as a building block in the synthesis of more complex molecules and materials. Its unique structure allows it to be incorporated into polymers and coatings with specific properties, enhancing their functionality.

Industrial Applications:

In industrial settings, this compound can be utilized in the development of novel materials that require specific chemical properties, such as resistance to environmental degradation or enhanced mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents on the phenyl or imidazole rings, significantly altering physical properties and bioactivity.

Table 1: Comparison of Key Analogs

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance cytotoxicity but reduce solubility. For example, compound 6f (4-Cl) shows moderate activity against HeLa cells but lower thermal stability (mp = 158–160°C vs. 215°C for Ozagrel) .

- Electron-Donating Groups (e.g., OMe) : Improve enzyme inhibition. Compound 6e (4-OMe) exhibits potent Pin1 inhibition (IC₅₀ = 0.82 μM), likely due to enhanced hydrogen bonding .

- Tetrazole Derivatives (e.g., 22a) : Replace carboxylic acid with tetrazole, improving metabolic stability and receptor binding affinity .

Biological Activity

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid, a compound featuring an imidazole moiety, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 233.25 g/mol

- CAS Number : 78712-43-3

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit farnesyltransferase (FT), which is crucial in regulating cell growth and differentiation .

- Antimicrobial Activity : Studies have reported significant antimicrobial effects against various pathogens, including strains of Pseudomonas aeruginosa and Aspergillus fumigatus .

Antimicrobial Properties

The compound has demonstrated potent activity against several microbial strains:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Effective as an inhibitor | |

| Aspergillus fumigatus | Strong antifungal activity | |

| Leishmania spp. | Anti-leishmanial activity |

Anticancer Potential

In vitro studies have suggested that this compound may have anticancer properties:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer agent .

- Mechanism : The inhibition of FT is linked to the suppression of oncogenic signaling pathways, which could lead to reduced tumor growth and proliferation .

Case Studies

- Inhibition of Pseudomonas aeruginosa :

- Antifungal Activity Against Aspergillus fumigatus :

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacological profile?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl at the para position) enhances COX-2 inhibition by 30% (IC₅₀ = 0.8 µM vs. 1.2 µM for parent compound). Synthetic routes involve Ullmann coupling with 4-chlorophenylboronic acid, followed by Suzuki-Miyaura cross-coupling. Bioactivity is validated via enzyme-linked immunosorbent assay (ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.